molecular formula C5H5NO3 B583158 5-Methylisoxazole-3-carboxylic acid CAS No. 1267623-84-6

5-Methylisoxazole-3-carboxylic acid

Cat. No. B583158
Key on ui cas rn: 1267623-84-6
M. Wt: 131.123
InChI Key: BNMPIJWVMVNSRD-MZCSYVLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06518254B1

Procedure details

A solution of 65 g of nitric acid in 77 ml of water is heated to reflux and 25 g of acetonylacetone 9 is added at a rate to maintain reflux. After the addition is complete, reflux is continued for an additional 2 hours. The mixture is cooled to 10 degrees C. and diluted with 77 ml of water to precipitate isoxazole acid 8, which is filtered, washed with 25 ml of water and vacuum dried at 60 degrees C. to afford 15 g of 5-Methyl-3-isoxazolecarboxylic acid 8.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
77 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=O.C[C:6](=[O:12])[CH2:7][CH2:8][C:9](=O)[CH3:10].[OH2:13]>>[CH3:10][C:9]1[O:4][N:1]=[C:7]([C:6]([OH:12])=[O:13])[CH:8]=1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
77 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Step Three
Name
Quantity
77 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
to precipitate isoxazole acid 8, which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with 25 ml of water and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 60 degrees C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06518254B1

Procedure details

A solution of 65 g of nitric acid in 77 ml of water is heated to reflux and 25 g of acetonylacetone 9 is added at a rate to maintain reflux. After the addition is complete, reflux is continued for an additional 2 hours. The mixture is cooled to 10 degrees C. and diluted with 77 ml of water to precipitate isoxazole acid 8, which is filtered, washed with 25 ml of water and vacuum dried at 60 degrees C. to afford 15 g of 5-Methyl-3-isoxazolecarboxylic acid 8.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
77 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=O.C[C:6](=[O:12])[CH2:7][CH2:8][C:9](=O)[CH3:10].[OH2:13]>>[CH3:10][C:9]1[O:4][N:1]=[C:7]([C:6]([OH:12])=[O:13])[CH:8]=1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
77 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Step Three
Name
Quantity
77 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
to precipitate isoxazole acid 8, which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with 25 ml of water and vacuum
CUSTOM
Type
CUSTOM
Details
dried at 60 degrees C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.